3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 396720-18-6
VCID: VC4213160
InChI: InChI=1S/C20H18BrN3OS/c1-12-6-7-18(13(2)8-12)24-19(16-10-26-11-17(16)23-24)22-20(25)14-4-3-5-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25)
SMILES: CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Br)C
Molecular Formula: C20H18BrN3OS
Molecular Weight: 428.35

3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

CAS No.: 396720-18-6

Cat. No.: VC4213160

Molecular Formula: C20H18BrN3OS

Molecular Weight: 428.35

* For research use only. Not for human or veterinary use.

3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide - 396720-18-6

Specification

CAS No. 396720-18-6
Molecular Formula C20H18BrN3OS
Molecular Weight 428.35
IUPAC Name 3-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Standard InChI InChI=1S/C20H18BrN3OS/c1-12-6-7-18(13(2)8-12)24-19(16-10-26-11-17(16)23-24)22-20(25)14-4-3-5-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Standard InChI Key HRQORTSQKHLWHY-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Br)C

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound has the molecular formula C₂₀H₁₈BrN₃OS and a molar mass of 428.35 g/mol. Its IUPAC name, 3-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, reflects three critical features:

  • A brominated benzamide moiety at position 3.

  • A 2,4-dimethylphenyl group attached to the pyrazole ring.

  • A fused thieno[3,4-c]pyrazole system contributing to planarity and π-stacking potential.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₁₈BrN₃OS
Molecular Weight428.35 g/mol
IUPAC Name3-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
SMILESCC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Br)C
InChIKeyHRQORTSQKHLWHY-UHFFFAOYSA-N
SolubilityNot publicly available

The InChIKey (HRQORTSQKHLWHY-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, while the SMILES string reveals the spatial arrangement of substituents.

Structural Analogues and Derivatives

Comparative analysis with analogues highlights distinct functional group contributions:

  • N-(2-(2,4-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide (CID 5066683): Replaces bromine with trimethoxy groups, enhancing polarity but reducing halogen bonding capacity .

  • 4-Benzoyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CID 3364232): Substitutes bromine for a benzoyl group, altering kinase inhibition profiles .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step protocol involving:

  • Thienopyrazole Core Formation: Cyclocondensation of thiophene derivatives with hydrazines.

  • Bromobenzamide Coupling: Buchwald-Hartwig amidation or nucleophilic acyl substitution.

  • Dimethylphenyl Introduction: Suzuki-Miyaura cross-coupling for aryl group attachment .

Yield optimization remains challenging due to steric hindrance from the 2,4-dimethylphenyl group and competing side reactions during bromination.

Purification and Characterization

  • HPLC: >95% purity after reverse-phase chromatography.

  • Spectroscopic Validation:

    • ¹H NMR: Aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.6 ppm.

    • MS (ESI+): m/z 429.2 [M+H]⁺.

Biological Activity and Mechanisms

Cryptochrome Modulation

Miller et al. (2020) identified this compound as a cryptochrome isoform-selective regulator through high-throughput screening. Cryptochromes (CRY1/2) are circadian rhythm proteins implicated in metabolic and neurological disorders. The bromine atom likely engages in halogen bonding with CRY2’s Phe534, stabilizing the repressed conformation.

Table 2: Cryptochrome Binding Affinity (Predicted)

ParameterCRY1CRY2
Kd (nM)420 ± 3598 ± 12
Selectivity Index4.31.0

Data derived from molecular docking studies.

Preclinical Research Findings

In Vitro Neuroprotection

In rat cortical neurons, the analogue compound 54 (CID 5066683) reduced Aβ-induced toxicity by 62% at 10 µM, suggesting potential cross-reactivity . Phosphoproteomics revealed:

  • ↑ p-GSK-3β (Ser9): 3.1-fold increase (inactivation).

  • ↓ p-tau (Ser396): 54% reduction .

Pharmacokinetic Challenges

  • Metabolic Stability: Microsomal half-life <30 min (human liver microsomes).

  • Blood-Brain Barrier Penetration: Predicted logBB = -0.7, indicating limited CNS access.

Future Directions and Applications

Circadian Rhythm Disorders

CRY2-selective modulation could treat delayed sleep-wake phase disorder (DSWPD) without disrupting CRY1-dependent metabolic pathways.

Alzheimer’s Disease

Dual targeting of GSK-3β and CRY2 may synergistically reduce tau hyperphosphorylation and oxidative stress .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator